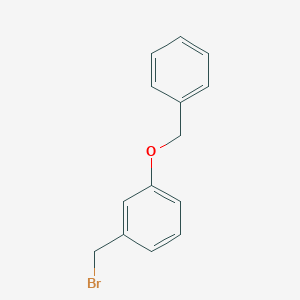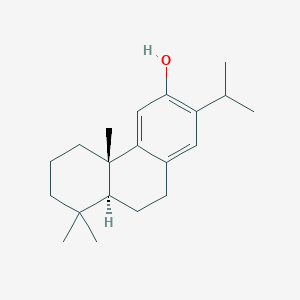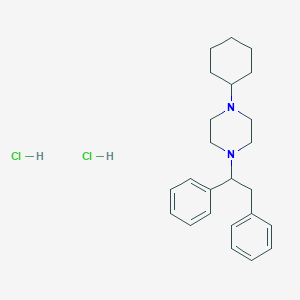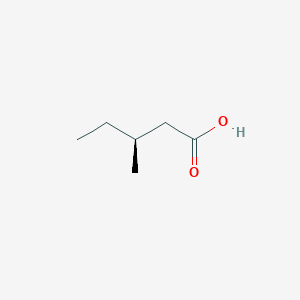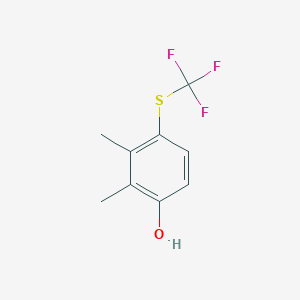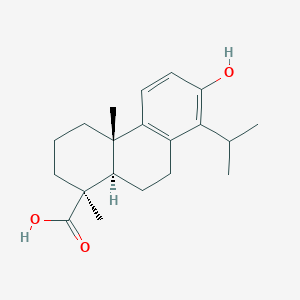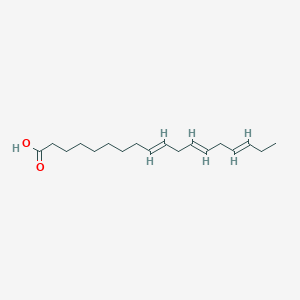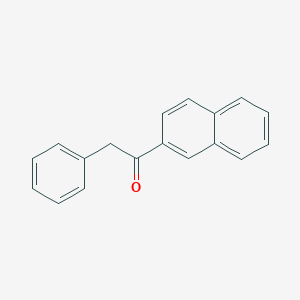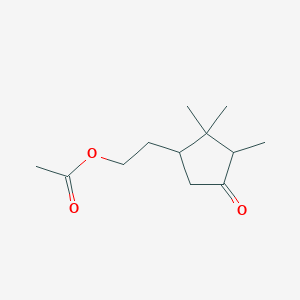
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate, also known as TOCP, is a chemical compound that has been widely used in industrial applications. It is primarily used as a plasticizer and a solvent for cellulose acetate, which is commonly used in the production of plastics, lacquers, and coatings. Despite its widespread use, TOCP has been found to have toxic effects on humans and animals, and has been classified as a hazardous substance by several regulatory agencies.
作用机制
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate acts as a potent inhibitor of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of the nervous system, leading to a range of neurological symptoms such as tremors, convulsions, and paralysis.
生化和生理效应
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been found to have toxic effects on several organ systems in the body, including the nervous system, liver, and kidneys. Exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can lead to neurological symptoms such as peripheral neuropathy and paralysis, as well as liver and kidney damage.
实验室实验的优点和局限性
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been used as a research tool in studies investigating the effects of acetylcholinesterase inhibition on the nervous system. However, due to its toxic effects, it must be handled with caution in the laboratory, and appropriate safety measures must be taken to prevent exposure.
未来方向
Future research on 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate could focus on developing safer alternatives to the compound for use in industrial applications. Additionally, further studies could investigate the mechanisms underlying the toxic effects of 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate on the nervous system and other organ systems, with the goal of developing new treatments for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate toxicity. Finally, research could focus on identifying populations at risk for 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate exposure and developing strategies to minimize exposure and prevent toxicity.
合成方法
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can be synthesized through the reaction of cyclopentanone with isobutyraldehyde, followed by a reaction with acetic anhydride. The resulting compound is a colorless liquid with a boiling point of 243-245°C.
科学研究应用
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has been extensively studied for its toxic effects on humans and animals. Research has shown that exposure to 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate can cause damage to the nervous system, liver, and kidneys, and can lead to neurological disorders such as peripheral neuropathy and paralysis. 2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
属性
CAS 编号 |
1901-39-9 |
|---|---|
产品名称 |
2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate |
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8-11(14)7-10(12(8,3)4)5-6-15-9(2)13/h8,10H,5-7H2,1-4H3 |
InChI 键 |
ODBRWRPMELYFSQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
规范 SMILES |
CC1C(=O)CC(C1(C)C)CCOC(=O)C |
其他 CAS 编号 |
1901-39-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



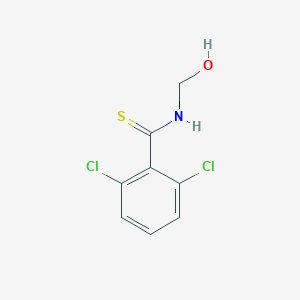
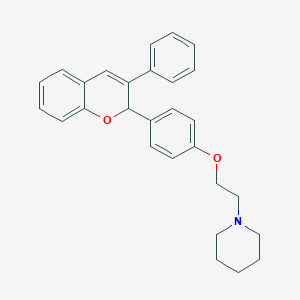
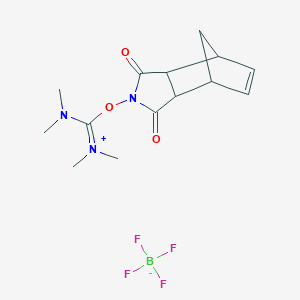
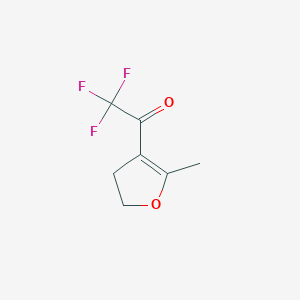
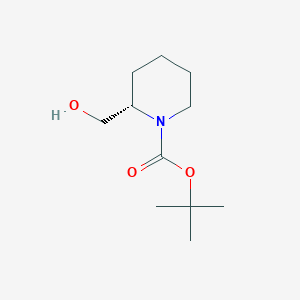
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
